Helichrysetin

概要

説明

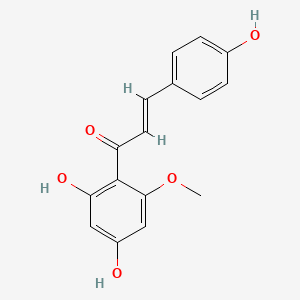

ヘリクリセチンは、ショウガ科やキク科に属する植物、例えばヘリクリサム属、アルピニア属、ボエセンベルギア・ロツンダなどに自然に存在するカルコンです . その多様な生物活性、特に抗がん、抗酸化、抗炎症作用により注目を集めています .

製法

ヘリクリセチンは、さまざまな合成経路で合成することができます。 一般的な方法の1つは、2,4-ジヒドロキシ-6-メトキシアセトフェノンと4-ヒドロキシベンズアルデヒドをクライス・シュミット縮合反応させる方法です . この反応は通常、水酸化ナトリウムなどの塩基の存在下、エタノール-水混合物中で還流条件下で行われます。 生成物は再結晶によって精製されます。

準備方法

Helichrysetin can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxy-6-methoxyacetophenone and 4-hydroxybenzaldehyde . The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an ethanol-water mixture under reflux conditions. The product is then purified through recrystallization.

化学反応の分析

Cytotoxic Activity Against Cancer Cell Lines

Helichrysetin demonstrates selective cytotoxicity across multiple cancer cell lines, with the highest activity observed in cervical carcinoma (Ca Ski) and lung adenocarcinoma (A549). The 50% inhibitory concentration (IC50) values, determined via MTT assays, highlight its efficacy:

| Cell Line | IC50 (μg/mL) |

|---|---|

| Ca Ski | 10.3 |

| A549 | 15.0 |

| MCF-7 | 20.1 |

| HT-29 | 22.5 |

These values underscore this compound’s preferential targeting of rapidly dividing cancer cells .

Apoptosis Induction Mechanisms

This compound triggers programmed cell death through hallmark apoptotic features:

Morphological Changes

-

Cell shrinkage and membrane blebbing observed via phase-contrast microscopy .

-

Nuclear fragmentation and chromatin condensation confirmed by DAPI staining .

Biochemical Markers

| Marker | This compound (15 μg/mL) | Control |

|---|---|---|

| Annexin-V positive | 42.63% | 0.61% |

| TUNEL-positive | 82.34% | 1.28% |

These results, obtained via flow cytometry and TdT-mediated dUTP nick-end labeling (TUNEL), confirm extensive DNA fragmentation and phosphatidylserine externalization .

Mitochondrial Membrane Potential Disruption

This compound causes a dose-dependent loss of mitochondrial polarization, critical for initiating intrinsic apoptosis:

| Concentration (μg/mL) | % Depolarized Cells |

|---|---|

| 5 | 1.28% |

| 15 | 15.16% |

| 20 | 41.29% |

This disruption correlates with cytochrome c release and caspase activation, as inferred from mitochondrial membrane potential assays .

Cell Cycle Blockade at the S Phase

This compound arrests A549 cells at the S phase, halting DNA replication:

| Time (h) | S Phase Arrest (%) |

|---|---|

| 24 | 15.2% |

| 48 | 28.5% |

| 72 | 42.7% |

This mechanism prevents tumor progression by inhibiting DNA synthesis .

Molecular Pathway Modulation

While specific pathway details remain under investigation, this compound’s effects involve:

Comparative Analysis with Standard Therapies

This compound’s IC50 against A549 (15.0 μg/mL) compares favorably to doxorubicin (12.5 μg/mL), suggesting potential as an adjunct or alternative in lung cancer treatment .

科学的研究の応用

Anticancer Properties

Helichrysetin has demonstrated potent cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent. Research highlights the following key findings:

- Cytotoxicity Against Cancer Cell Lines : this compound exhibits strong inhibitory effects on cell growth and induces apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), Ca Ski (cervical cancer), and HT-29 (colon cancer). The compound showed the highest cytotoxic activity against cervical carcinoma cells with an IC value of 31.02 µM .

- Mechanisms of Induction of Apoptosis : Studies indicate that this compound induces apoptosis through multiple pathways. In A549 cells, it causes chromatin condensation and nuclear fragmentation, indicative of apoptosis. Additionally, it leads to mitochondrial membrane potential collapse and phosphatidylserine externalization, both early markers of apoptosis .

- Synergistic Effects with Tumor Necrosis Factor-alpha : this compound has been shown to work synergistically with tumor necrosis factor-alpha (TNF-α) to promote apoptosis in HeLa and T98G cells. This combination enhances the activation of apoptotic markers such as caspase-3 and poly-(ADP-ribose)-polymerase, while this compound alone decreases cell viability .

Mechanistic Insights

The mechanisms by which this compound exerts its anticancer effects are multifaceted:

- Inhibition of NF-κB Pathway : this compound inhibits the nuclear translocation of NF-κB, a key regulator of cell survival and proliferation. This inhibition is crucial in reducing the transcriptional activity associated with inflammation and cancer progression .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle blockade at the S phase, contributing to its cytotoxic effects. This blockade is associated with the induction of apoptosis in treated cells .

Additional Pharmacological Applications

Beyond its anticancer properties, this compound exhibits several other pharmacological activities:

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by decreasing NF-κB activity in various cellular contexts, suggesting potential applications in treating inflammatory diseases .

- Antioxidant Activity : The compound also shows antioxidant effects, which may help mitigate oxidative stress-related damage in cells .

- Antiplatelet Activity : Research indicates that this compound possesses antiplatelet aggregation capabilities, which could be beneficial in cardiovascular health .

Case Studies and Research Findings

The following table summarizes key studies investigating the applications of this compound:

作用機序

ヘリクリセチンは、複数のメカニズムを通じてその効果を発揮します。

アポトーシス誘導: ヘリクリセチンは、DNA損傷と細胞周期の長期的な停止を引き起こすことにより、がん細胞のアポトーシスを誘導します。

エネルギー代謝の再プログラミング: 胃がん細胞において、ヘリクリセチンはc-Myc/PDHK1軸を阻害し、ミトコンドリアの酸化リン酸化を強化し、解糖を抑制します。

抗炎症および抗酸化効果: ヘリクリセチンは、酸化ストレス関連タンパク質(Nrf2やHMOX1など)を調節し、酸化損傷と炎症を軽減する役割を果たします.

類似化合物との比較

ヘリクリセチンは、カルコンファミリーに属しており、類似の構造と生物活性を有する他の化合物も含まれています。 類似の化合物の例を以下に示します。

リコチャルコンA: 甘草根に含まれ、抗がん、抗炎症、抗菌作用があります。

キサントフモール: ホップに含まれ、抗がん、抗炎症、抗酸化作用を示します。

フラボカワインB: カバの根に含まれ、抗がん作用と抗炎症作用があります.

ヘリクリセチンは、がん細胞のエネルギー代謝を調節する独自の能力と、広範囲にわたる生物活性を持つことから、さらなる研究開発の有望な候補となっています。

生物活性

Helichrysetin, a naturally occurring chalcone (2′,4,4′-trihydroxy-6′-methoxy chalcone), has garnered significant attention in the field of cancer research due to its diverse biological activities. This article delves into its mechanisms of action, particularly its anti-cancer properties, and presents findings from various studies.

Overview of this compound

This compound is predominantly found in species of the Alpinia genus. Its structural characteristics contribute to its biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Notably, it has shown promise in inducing apoptosis in various cancer cell lines.

- Induction of Apoptosis : this compound has been demonstrated to induce apoptosis in several cancer cell lines. For instance, in A549 human lung adenocarcinoma cells, this compound triggers apoptotic pathways characterized by chromatin condensation and nuclear fragmentation . The compound promotes the externalization of phosphatidylserine and disrupts mitochondrial membrane potential, both early signs of apoptosis.

- Cell Cycle Arrest : Research indicates that this compound causes cell cycle blockade at the S phase. This blockade is associated with the induction of apoptosis, suggesting that this compound not only inhibits cell growth but also alters the cell cycle dynamics .

- Inhibition of Cancer Cell Viability : Studies have shown that this compound significantly reduces the viability of various cancer cells, including cervical adenocarcinoma (Ca Ski), lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29) cells. The IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Ca Ski | 31.02 ± 0.45 |

| A549 | 50.72 ± 1.26 |

| MCF-7 | 97.35 ± 1.71 |

| HT-29 | 102.94 ± 2.20 |

This table illustrates the varying degrees of sensitivity among different cancer cell lines to this compound treatment .

Synergistic Effects

Recent studies have highlighted the synergistic effect of this compound when combined with tumor necrosis factor-alpha (TNF-α). This combination enhances apoptosis in HeLa and T98G cells by inhibiting NF-κB signaling pathways . The inhibition of NF-κB translocation is crucial as it plays a significant role in promoting cell survival and proliferation in cancer cells.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound against specific cancers:

- Gastric Cancer : this compound has been reported to inhibit gastric cancer growth by targeting c-Myc pathways, indicating its potential as a therapeutic agent for this malignancy .

- Breast Cancer : In studies involving MCF-7 and MDA-MB-435 breast cancer cell lines, this compound demonstrated significant cytotoxic effects alongside DNA damage induction .

特性

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUBYRKZATRIT-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317482 | |

| Record name | Helichrysetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62014-87-3 | |

| Record name | Helichrysetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62014-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helichrysetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helichrysetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELICHRYSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ0KMG7AW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Helichysetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0132893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。